2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group substituted with difluorine atoms and an indole moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the indole derivative with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the indole derivative with the benzamide group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorine atoms on the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used to study the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The difluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
Uniqueness
2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of difluorine atoms on the benzamide group, which can significantly influence its chemical reactivity and biological activity. The methyl group on the indole moiety also contributes to its distinct properties compared to other indole derivatives.
Properties
Molecular Formula |
C18H16F2N2O |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16F2N2O/c1-11-5-6-16-14(9-11)12(10-22-16)7-8-21-18(23)13-3-2-4-15(19)17(13)20/h2-6,9-10,22H,7-8H2,1H3,(H,21,23) |
InChI Key |
BQUUZEFZRWCGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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